N,N-Diethyl-3-iodo-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-iodo-2-methylbenzamide is a chemical compound that belongs to the class of amides It is structurally related to N,N-Diethyl-3-methylbenzamide, commonly known as DEET, which is widely used as an insect repellent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-iodo-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the iodination of N,N-Diethyl-3-methylbenzamide. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds as follows:
- Dissolve N,N-Diethyl-3-methylbenzamide in a suitable solvent such as acetic acid.
- Add iodine and an oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-iodo-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The amide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include N,N-Diethyl-3-azido-2-methylbenzamide, N,N-Diethyl-3-thiocyanato-2-methylbenzamide, and N,N-Diethyl-3-methoxy-2-methylbenzamide.
Oxidation: Products include N,N-Diethyl-3-hydroxy-2-methylbenzamide and N,N-Diethyl-3-formyl-2-methylbenzamide.
Reduction: Products include N,N-Diethyl-3-iodo-2-methylbenzylamine.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of more complex molecules through substitution reactions.
Biology: The compound can be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties imparted by the iodine atom.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-iodo-2-methylbenzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its target. Additionally, the amide group can form hydrogen bonds, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
N,N-Diethyl-3-iodo-2-methylbenzamide can be compared with other similar compounds, such as:
N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but lacking the iodine atom.
N,N-Diethyl-3-chloro-2-methylbenzamide: A compound with a chlorine atom instead of iodine, which may have different reactivity and applications.
N,N-Diethyl-3-bromo-2-methylbenzamide: A compound with a bromine atom, which can also participate in halogen bonding but with different properties compared to iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N,N-diethyl-3-iodo-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-4-14(5-2)12(15)10-7-6-8-11(13)9(10)3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRQSPLBMGWLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.